molecular formula C7H9N3O2S B13099774 Ethyl 2-amino-4-thioxo-1,4-dihydropyrimidine-5-carboxylate

Ethyl 2-amino-4-thioxo-1,4-dihydropyrimidine-5-carboxylate

Cat. No.: B13099774
M. Wt: 199.23 g/mol
InChI Key: ACEQHARACUVYDP-UHFFFAOYSA-N
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Description

5-Pyrimidinecarboxylicacid,2-amino-1,4-dihydro-4-thioxo-,ethylester(9CI) is a chemical compound with the molecular formula C7H9N3O2S . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of an amino group, a carboxylic acid group, and a thioxo group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 5-Pyrimidinecarboxylicacid,2-amino-1,4-dihydro-4-thioxo-,ethylester(9CI) typically involves the reaction of appropriate pyrimidine derivatives with ethyl ester and thioxo reagents under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product.

Chemical Reactions Analysis

5-Pyrimidinecarboxylicacid,2-amino-1,4-dihydro-4-thioxo-,ethylester(9CI) undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents such as sodium borohydride.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, where they are replaced by other functional groups under suitable conditions.

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Pyrimidinecarboxylicacid,2-amino-1,4-dihydro-4-thioxo-,ethylester(9CI) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Pyrimidinecarboxylicacid,2-amino-1,4-dihydro-4-thioxo-,ethylester(9CI) involves its interaction with specific molecular targets and pathways. The amino and thioxo groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

5-Pyrimidinecarboxylicacid,2-amino-1,4-dihydro-4-thioxo-,ethylester(9CI) can be compared with other pyrimidine derivatives, such as:

    5-Pyrimidinecarboxylicacid,2-amino-1,4-dihydro-4-oxo-,ethylester: This compound lacks the thioxo group, which may result in different chemical reactivity and biological activity.

    5-Pyrimidinecarboxylicacid,2-amino-1,4-dihydro-4-methyl-,ethylester: The presence of a methyl group instead of a thioxo group can significantly alter the compound’s properties.

The uniqueness of 5-Pyrimidinecarboxylicacid,2-amino-1,4-dihydro-4-thioxo-,ethylester(9CI) lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H9N3O2S

Molecular Weight

199.23 g/mol

IUPAC Name

ethyl 2-amino-6-sulfanylidene-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C7H9N3O2S/c1-2-12-6(11)4-3-9-7(8)10-5(4)13/h3H,2H2,1H3,(H3,8,9,10,13)

InChI Key

ACEQHARACUVYDP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=S)N

Origin of Product

United States

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